N-methoxy-1-phenoxymethanamine
CAS No.: 193547-79-4
Cat. No.: VC0070804
Molecular Formula: C8H11NO2
Molecular Weight: 153.181
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193547-79-4 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.181 |
| IUPAC Name | N-methoxy-1-phenoxymethanamine |
| Standard InChI | InChI=1S/C8H11NO2/c1-10-9-7-11-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
| Standard InChI Key | FBXGSCSDPUKYNF-UHFFFAOYSA-N |
| SMILES | CONCOC1=CC=CC=C1 |
Introduction
Chemical Structure and Identification
N-methoxy-1-phenoxymethanamine is an organic compound with the molecular formula C8H11NO2. The compound features a phenoxy group attached to a methanamine unit, which is further substituted with a methoxy group. This structural arrangement creates a molecule with both aromatic and aliphatic characteristics, containing amine and ether functional groups that contribute to its chemical behavior.
Key Identifiers
| Parameter | Value |
|---|---|
| Molecular Formula | C8H11NO2 |
| CAS Registry Number | Not specified in current literature |
| PubChem CID | 45090898 |
| InChI | InChI=1S/C8H11NO2/c1-10-9-7-11-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
| InChIKey | FBXGSCSDPUKYNF-UHFFFAOYSA-N |
| SMILES | CONCOC1=CC=CC=C1 |
The chemical structure consists of a phenoxy group (C6H5O-) connected to a methanamine (-CH2NH-) unit, which bears a methoxy (-OCH3) substituent on the nitrogen atom .
Physicochemical Properties
N-methoxy-1-phenoxymethanamine possesses distinct physicochemical properties that influence its behavior in chemical reactions and potential applications. These properties can be categorized into experimentally determined and computationally predicted values.
Computed Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 153.18 g/mol | Relatively low molecular weight enhances potential for drug-like properties |
| XLogP3-AA | 1.6 | Indicates moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | Single N-H group capable of donating hydrogen bonds |
| Hydrogen Bond Acceptor Count | 3 | Three oxygen/nitrogen atoms capable of accepting hydrogen bonds |
| Rotatable Bond Count | 4 | Suggests moderate conformational flexibility |
| Topological Polar Surface Area | 30.5 Ų | Relatively small polar surface area may facilitate membrane permeability |
| Complexity | 92.1 | Moderate molecular complexity |
These computational properties suggest that N-methoxy-1-phenoxymethanamine may possess favorable characteristics for drug development, including reasonable lipophilicity and hydrogen bonding capabilities .
Structural Comparison with Related Compounds
N-methoxy-1-phenoxymethanamine shares structural similarities with several related compounds that have been more extensively studied.
Comparison Table of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| N-methoxy-1-phenoxymethanamine | C8H11NO2 | 153.18 g/mol | Contains phenoxy group and N-methoxy substituent |
| N-Methoxy-N-methyl-1-phenylmethanamine | C9H13NO | 151.21 g/mol | Contains phenyl group instead of phenoxy |
| N-methyl-1-phenylmethanamine | C8H11N | 121.18 g/mol | Lacks methoxy group on nitrogen and has phenyl instead of phenoxy |
| benzyl(methoxy)amine | C8H11NO | 137.18 g/mol | Direct connection between phenyl and amine without ether linkage |
| 4-methoxybenzylamine | C8H11NO | 137.18 g/mol | Methoxy group on phenyl ring instead of nitrogen |
The structural differences between these compounds result in distinct chemical and biological properties, despite their similar molecular frameworks .
| Functional Group | Potential Reactions |
|---|---|
| Secondary amine (-NH-) | Nucleophilic substitution, alkylation, acylation |
| Methoxy group (-OCH3) | Ether cleavage under acidic conditions |
| Phenoxy group | Aromatic substitution reactions, oxidation |
| Benzylic position | Oxidation, radical reactions |
The presence of both nucleophilic centers (nitrogen) and electrophilic sites creates opportunities for diverse chemical transformations. The compound's reactivity pattern would likely share similarities with other N-methoxylated amines, which have demonstrated utility in various organic transformations .
Future Research Directions
Given the limited information currently available on N-methoxy-1-phenoxymethanamine, several research directions could significantly advance understanding of this compound.
Proposed Research Areas
-
Synthetic Methodology Development: Establishment of efficient, scalable synthetic routes for N-methoxy-1-phenoxymethanamine production.
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Comprehensive Characterization: Complete spectroscopic and physical property determination, including crystal structure analysis if crystalline forms can be obtained.
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Reactivity Studies: Systematic investigation of chemical transformations involving the compound, particularly focusing on selective functionalization of its various reactive centers.
-
Biological Activity Screening: Evaluation of potential biological activities, given the structural features that align with pharmacophores found in bioactive compounds.
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Catalytic Applications: Investigation of potential applications in catalysis, particularly in reactions where N-methoxylated compounds have shown utility.
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